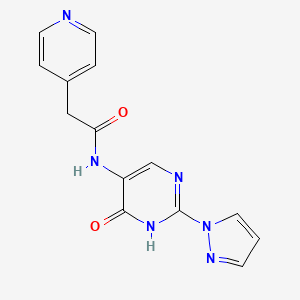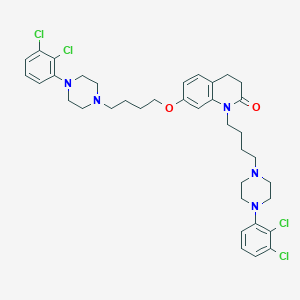
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is a compound belonging to the phenylpiperazine family. It is an antipsychotic drug used primarily for the treatment of schizophrenia and other mood disorders . The compound is characterized by its unique structure, which includes a piperazine ring substituted by a butyl group and a 2,3-dichlorophenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves several steps. One common method includes the reaction of piperazine with 2,3-dichlorophenyl chloride under basic conditions to form 2,3-dichlorophenylpiperazine . This intermediate is then reacted with butyl bromide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups into the molecule .
Aplicaciones Científicas De Investigación
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other phenylpiperazine derivatives.
Medicine: Primarily used as an antipsychotic drug for treating schizophrenia and bipolar disorder.
Mecanismo De Acción
The mechanism of action of Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole involves its partial agonist activity at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors . It also acts as an antagonist at serotonin 5-HT2A receptors. This unique combination of activities helps to stabilize dopamine and serotonin levels in the brain, which is beneficial in treating mood disorders .
Comparación Con Compuestos Similares
Similar Compounds
Cariprazine: Another antipsychotic with a similar mechanism of action.
Brilaroxazine: A phenylpiperazine derivative with potential antipsychotic properties.
FAUC-365: A compound with similar receptor binding profiles.
Uniqueness
Butyl-4-(2,3-dichlorophenyl)piperazine Aripiprazole is unique due to its specific receptor activity profile, which provides a balance between dopamine and serotonin modulation. This makes it particularly effective in treating a range of mood disorders with fewer side effects compared to other antipsychotics .
Propiedades
Número CAS |
1352492-04-6 |
|---|---|
Fórmula molecular |
C37H45Cl4N5O2 |
Peso molecular |
733.6 g/mol |
Nombre IUPAC |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C37H45Cl4N5O2/c38-30-7-5-9-32(36(30)40)44-22-18-42(19-23-44)15-1-2-17-46-34-27-29(13-11-28(34)12-14-35(46)47)48-26-4-3-16-43-20-24-45(25-21-43)33-10-6-8-31(39)37(33)41/h5-11,13,27H,1-4,12,14-26H2 |
Clave InChI |
MDVSDUMHMWHQRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl)CCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
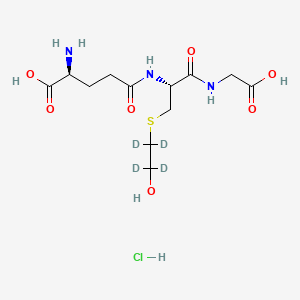
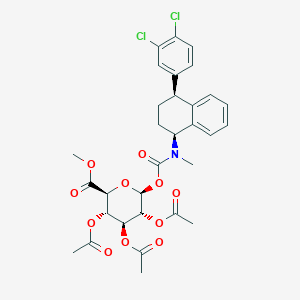


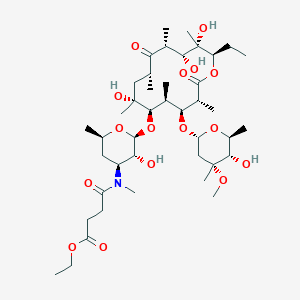
![[4-(Phenylmethoxymethyl)pyridin-2-yl]hydrazine](/img/structure/B13852210.png)

![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)

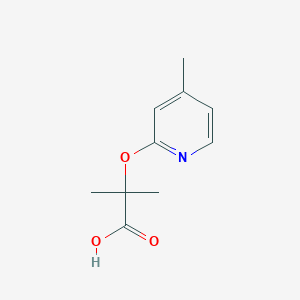

![(3S,4S)-4-(4-Bromo-2-fluorophenyl)-9-methyl-3-nitro-1-tosyl-2,3,4,9-tetrahydro-1H-pyrido[2,3-b]indole](/img/structure/B13852251.png)
